molecular formula C13H8F4O B1393684 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol CAS No. 634192-41-9

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Cat. No. B1393684
CAS RN: 634192-41-9
M. Wt: 256.19 g/mol
InChI Key: OLRXREQKAUMTOY-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol, or 4F3TBP, is a fluorinated organic compound. It is a colorless liquid with a low melting point and a low boiling point, and it is soluble in both water and organic solvents. It is also known as 4-fluoro-3-trifluoromethyl-1,1'-biphenyl-4-ol and has a molecular formula of C13H7F4O. 4F3TBP has several applications in scientific research, including as a fluorescent probe for the detection of biological molecules, as a reagent for the synthesis of various compounds, and as a catalyst for the polymerization of monomers.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the fluorine atom and the trifluoromethyl group contribute to the pharmacological activities of these drugs . Therefore, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure to our compound of interest, are widely used in the agrochemical industry . Over 50% of the pesticides launched in the last two decades have been fluorinated . Given this, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could be used in the development of new agrochemicals.

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals is an increasingly important research topic . Given the presence of a fluorine atom and a trifluoromethyl group in 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol, this compound could be used in the development of new fluorinated organic chemicals.

Potential Use in Functional Materials

Fluorinated organic compounds have found applications in the development of functional materials . Therefore, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in this field.

Potential Use in Biological Research

Given the biological activities of trifluoromethyl-containing compounds , 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in biological research, such as in studies investigating the effects of fluorinated compounds on biological systems.

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXREQKAUMTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683613
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

CAS RN

634192-41-9
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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